Welcome to the BenchChem Online Store!
molecular formula C9H7NO3 B8456092 2-Methylfurano[2,3-c]pyridine-7-carboxylic acid

2-Methylfurano[2,3-c]pyridine-7-carboxylic acid

Cat. No. B8456092
M. Wt: 177.16 g/mol
InChI Key: ZLDDWDOONHNAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05696129

Procedure details

A solution of 7-bromo-2-methylfurano[2,3-c]pyridine (1.76 g) in dry diethyl ether (45 ml) under an atmosphere of nitrogen, was cooled to -78° C. and treated with n-butyllithium (1.6M in hexane) (5.8 ml). After stirring for 2 hours, the reaction mixture was poured onto a mixture of solid carbon dioxide pellets and diethyl ether (5 ml). After warming to room temperature, the solvent was removed under reduced pressure. The residue was triturated with diethyl ether and filtered to give the title compound as a pale pink powder 1.45 g.
Name
7-bromo-2-methylfurano[2,3-c]pyridine
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([CH3:11])[O:8][C:7]=12.C([Li])CCC.[C:17](=[O:19])=[O:18]>C(OCC)C>[CH3:11][C:9]1[O:8][C:7]2=[C:2]([C:17]([OH:19])=[O:18])[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=1

Inputs

Step One
Name
7-bromo-2-methylfurano[2,3-c]pyridine
Quantity
1.76 g
Type
reactant
Smiles
BrC=1N=CC=C2C1OC(=C2)C
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC=2C(=C(N=CC2)C(=O)O)O1
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.